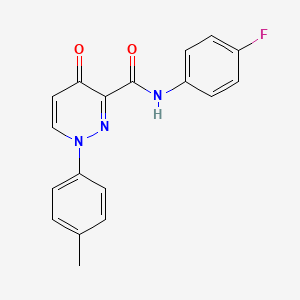
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a dihydropyridazine ring.
Métodos De Preparación
The synthesis of N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
N-(4-fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine: This compound has a similar fluorophenyl and methylphenyl structure but differs in its functional groups and overall reactivity.
N-[4-(4-fluorophenyl)-2-thiazolyl]-2-[(4-methylphenyl)sulfonylamino]benzamide: This compound also contains fluorophenyl and methylphenyl groups but has a different core structure and applications.
Actividad Biológica
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H13FN4O and a molecular weight of approximately 264.26 g/mol. Its structure features a dihydropyridazine core with fluorine and methyl groups that are crucial for its biological interactions.
Research has indicated that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which play critical roles in cell signaling pathways. For instance, certain analogs have shown potent inhibition of Met kinase, leading to significant effects on tumor growth in xenograft models .
- Neurotoxicity : Analogous compounds have been studied for their neurotoxic potential via monoamine oxidase (MAO) pathways. Compounds with similar structures demonstrated varying degrees of neurotoxicity depending on their ability to be oxidized by MAO-B .
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains, potentially making them candidates for further development as antimicrobial agents .
Biological Activity Data
| Activity Type | Efficacy | Reference |
|---|---|---|
| Kinase Inhibition | Potent against Met kinase | |
| Neurotoxicity | Substrates for MAO-B | |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
1. Met Kinase Inhibition
A study evaluated the efficacy of this compound analogs in inhibiting Met kinase. One specific analog demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration, showcasing its potential as an anticancer agent .
2. Neurotoxic Effects
In another investigation, several compounds structurally related to this compound were tested for neurotoxicity. The results indicated that only a few compounds were neurotoxic, correlating with their ability to be oxidized by MAO-B, suggesting a selective mechanism of toxicity .
3. Antimicrobial Efficacy
Research into the antimicrobial properties of related compounds revealed significant activity against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower than those of conventional antibiotics, indicating a promising avenue for development in treating bacterial infections .
Propiedades
Fórmula molecular |
C18H14FN3O2 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14FN3O2/c1-12-2-8-15(9-3-12)22-11-10-16(23)17(21-22)18(24)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,24) |
Clave InChI |
OTAAKIOQNIFZAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















